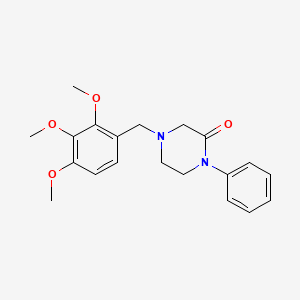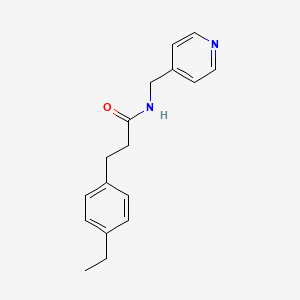
3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide
説明
3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide, also known as EPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been shown to alleviate neuropathic pain by blocking the activity of pain-sensing neurons.
作用機序
The mechanism of action of 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells. 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines, resulting in the anti-inflammatory effects of 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide.
Biochemical and Physiological Effects
3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide inhibits the growth of cancer cells and induces apoptosis. In addition, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and alleviate neuropathic pain. In vivo studies have shown that 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has anti-tumor activity in animal models of cancer. Furthermore, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has been shown to reduce inflammation and alleviate pain in animal models of inflammation and neuropathic pain.
実験室実験の利点と制限
3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be obtained in high yields with high purity. 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide is also stable under various conditions, making it easy to store and handle. However, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
将来の方向性
3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide has significant potential for future research in various fields. In medicinal chemistry, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide could be further optimized as a drug candidate for the treatment of cancer, inflammation, and neuropathic pain. In addition, 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide could be studied for its potential applications in other fields such as agriculture and material science. Furthermore, the mechanism of action of 3-(4-ethylphenyl)-N-(4-pyridinylmethyl)propanamide could be further elucidated to provide a better understanding of its cellular pathways and potential therapeutic targets.
特性
IUPAC Name |
3-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-14-3-5-15(6-4-14)7-8-17(20)19-13-16-9-11-18-12-10-16/h3-6,9-12H,2,7-8,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHLHXCPKZUIBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



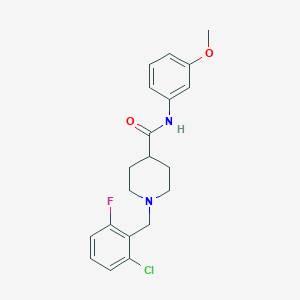
![N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B4435975.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B4435986.png)
![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4435992.png)
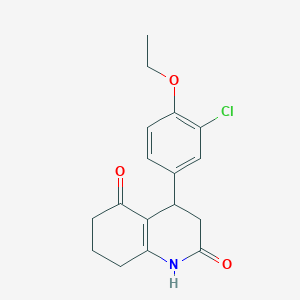
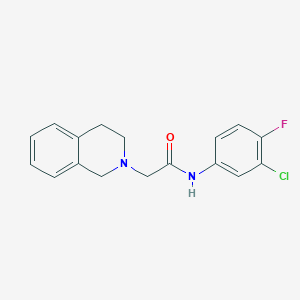
![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4436018.png)

![3-amino-N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4436044.png)
![2-methyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B4436051.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-1,3-thiazol-2-ylprolinamide](/img/structure/B4436056.png)
![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![8-(3-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4436071.png)
